molecular formula C9H9FeN B576588 cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+) CAS No. 11077-12-6

cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+)

Cat. No.: B576588
CAS No.: 11077-12-6
M. Wt: 187.023
InChI Key: IMCUOUWIWLNYCO-UHFFFAOYSA-N
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Description

cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+) is a complex organometallic compound that features iron in the +2 oxidation state coordinated to cyclopentadienyl and pyrrolyl ligands

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide typically involves the reaction of iron(II) salts with cyclopentadienyl and pyrrolyl ligands under controlled conditions. One common method involves the use of iron(II) chloride and sodium cyclopentadienide in the presence of a suitable solvent, such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation of the iron center.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to higher oxidation states of iron.

    Reduction: It can be reduced to lower oxidation states or to form iron(0) complexes.

    Substitution: Ligands can be substituted with other donor ligands under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange reactions can be facilitated by using donor ligands like phosphines or amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iron(III) complexes, while reduction can produce iron(0) species.

Scientific Research Applications

Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide has several scientific research applications:

    Chemistry: It is used as a catalyst in various organic transformations, including cycloaddition and polymerization reactions.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment.

    Industry: It is used in the development of new materials, including conductive polymers and magnetic materials.

Mechanism of Action

The mechanism of action of Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide involves its ability to coordinate with various substrates and facilitate electron transfer processes. The iron center can undergo redox cycling, which is crucial for its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as enzyme mimetics or catalytic processes.

Comparison with Similar Compounds

Similar Compounds

    Cyclopenta-1,3-dien-1-yl(diphenyl)phosphane: Another organometallic compound with similar ligands.

    Cyclopenta-2,4-dien-1-one: A related compound with a different ligand structure.

    Methylcyclopentadienyl manganese tricarbonyl: A compound with a similar cyclopentadienyl ligand but different metal center.

Uniqueness

Iron(2+) cyclopenta-1,3-dien-1-ide 1H-pyrrol-2-ide is unique due to its combination of cyclopentadienyl and pyrrolyl ligands, which confer distinct electronic and steric properties. This uniqueness makes it particularly valuable in catalytic applications and materials science.

Properties

CAS No.

11077-12-6

Molecular Formula

C9H9FeN

Molecular Weight

187.023

IUPAC Name

cyclopenta-1,3-diene;1,2-dihydropyrrol-2-ide;iron(2+)

InChI

InChI=1S/C5H5.C4H4N.Fe/c2*1-2-4-5-3-1;/h1-3H,4H2;1-3,5H;/q2*-1;+2

InChI Key

IMCUOUWIWLNYCO-UHFFFAOYSA-N

SMILES

C1C=CC=[C-]1.C1=CN[C-]=C1.[Fe+2]

Synonyms

Cyclopentadienyl(pyrrolyl)iron

Origin of Product

United States

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